N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Description
N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Activity of Quinazolinone Analogs :
- A study by Al-Suwaidan et al. (2016) explored a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant antitumor activity against various cancer cell lines. The compounds were found to be more potent compared to the control, 5-fluorouracil.
Analgesic and Anti-Inflammatory Activities
- Design and Synthesis of Quinazolinyl Acetamides for Analgesic and Anti-Inflammatory Activities :
- Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, finding that one specific compound exhibited potent analgesic and anti-inflammatory activities, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Agents
- Synthesis of New Quinazolines as Potential Antimicrobial Agents :
- A study by Desai et al. (2007) focused on synthesizing new quinazolines that exhibited antibacterial and antifungal activities against various strains including Escherichia coli and Staphylococcus aureus (Desai et al., 2007).
Molecular Docking and Biological Potentials
- Molecular Docking and Biological Potentials of Quinazolinone Derivatives :
- Mehta et al. (2019) synthesized a series of quinazolinone derivatives, evaluating their antimicrobial and anticancer activities. They also performed molecular docking studies to assess these compounds' interactions with biological targets (Mehta et al., 2019).
Vibrational Spectroscopy and Molecular Docking Studies
- DFT and Experimental Investigation of Vibrational Spectroscopy and Molecular Docking Studies :
- A comprehensive structural and vibrational study by El-Azab et al. (2016) on a quinazolinone derivative revealed interesting insights into its molecular properties and potential inhibitory activity against the BRCA2 complex (El-Azab et al., 2016).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-18-22-17-10-5-4-9-16(17)20(23-18)26-12-19(25)21-15-8-6-7-14(11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIRTWHZSDAECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.